molecular formula C8H14N2O4S B14898025 (R)-6-Sulfamoyl-6-azaspiro[2.5]octane-1-carboxylic acid

(R)-6-Sulfamoyl-6-azaspiro[2.5]octane-1-carboxylic acid

Cat. No.: B14898025
M. Wt: 234.28 g/mol
InChI Key: IRYUYRGJKSRNHL-LURJTMIESA-N
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Description

®-6-Sulfamoyl-6-azaspiro[25]octane-1-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-Sulfamoyl-6-azaspiro[2.5]octane-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach is the annulation strategy, which involves the formation of the spirocyclic structure through a series of cyclization reactions. The reaction conditions often require the use of specific catalysts and reagents to facilitate the formation of the desired spirocyclic ring .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing the use of hazardous reagents. The use of continuous flow reactors and other advanced technologies can also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

®-6-Sulfamoyl-6-azaspiro[2.5]octane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions may produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

®-6-Sulfamoyl-6-azaspiro[2.5]octane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ®-6-Sulfamoyl-6-azaspiro[2.5]octane-1-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-6-Sulfamoyl-6-azaspiro[25]octane-1-carboxylic acid is unique due to its specific combination of functional groups and spirocyclic structure

Properties

Molecular Formula

C8H14N2O4S

Molecular Weight

234.28 g/mol

IUPAC Name

(2R)-6-sulfamoyl-6-azaspiro[2.5]octane-2-carboxylic acid

InChI

InChI=1S/C8H14N2O4S/c9-15(13,14)10-3-1-8(2-4-10)5-6(8)7(11)12/h6H,1-5H2,(H,11,12)(H2,9,13,14)/t6-/m0/s1

InChI Key

IRYUYRGJKSRNHL-LURJTMIESA-N

Isomeric SMILES

C1CN(CCC12C[C@H]2C(=O)O)S(=O)(=O)N

Canonical SMILES

C1CN(CCC12CC2C(=O)O)S(=O)(=O)N

Origin of Product

United States

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